![molecular formula C15H10F2N2O2 B2492390 N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-48-9](/img/structure/B2492390.png)
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions designed to introduce specific functional groups, enabling the formation of the desired molecular structure. For example, a study by Prek et al. (2015) describes metal-free syntheses of 2,4,6-trisubstituted pyridines, which shares a structural motif with our compound of interest. The process utilizes enaminones derived from aryl or heteroaryl methyl ketones, which are then transformed through reactions with N,N-dimethylacetamide dimethyl acetal and ammonium acetate under microwave irradiation, showcasing a method that could be adapted for synthesizing similar complex molecules (Prek et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds often features a complex arrangement of atoms and bonds, leading to unique 3-dimensional conformations. Studies such as the one conducted by Özdemir et al. (2012) on pyridine-2,6-dicarboxamide derivatives, focus on crystal chemistry, single-crystal X-ray diffraction, and molecular orbital calculations to understand the intermolecular interactions and structural conformations that define the crystal structures of these compounds (Özdemir et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. For example, reactions of methyl ketones and (hetero)arylcarboxamides with N,N-dimethylacetamide dimethyl acetal leading to the synthesis of pyridine derivatives highlight the reactivity patterns and functional group transformations crucial for constructing the pyridine core of our compound of interest (Prek et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are key to understanding their behavior in various conditions. The study by Malone et al. (1997) on similar compounds uses single-crystal X-ray diffraction and computational methods to explore the significant intermolecular interactions that influence the physical properties, such as solubility and crystallinity, of these materials (Malone et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under different conditions, and the ability to undergo specific reactions, define the practical applications of these compounds. The synthesis and reactions of pyridine derivatives, as discussed by Prek et al. (2015), illustrate the chemical versatility and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Prek et al., 2015).
Scientific Research Applications
Chemical Synthesis and Modification
Cyanation, Chlorination, and Nitration
The compound's derivatives undergo various chemical reactions like cyanation, chlorination, and nitration, leading to the creation of different derivatives with diverse chemical properties. These processes are fundamental in creating specialized compounds for various applications (Shiotani & Taniguchi, 1996).
Creation of Schiff’s Bases and Azetidinones
The compound is used in synthesizing Schiff’s bases and azetidinones, which show potential as antidepressants and nootropic agents. These derivatives indicate the compound's role in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli & Hamane, 2016).
Biochemical and Pharmacological Investigations
Inhibition of Fatty Acid Synthase
The compound, particularly its herbicide derivative diflufenican, inhibits fatty acid synthase in plants. This inhibition has implications for its use as a potential herbicide and in studying plant biochemistry (Ashton, Abulnaja, Pallett, Cole & Harwood, 1994).
Investigation in Human CB1 Inverse Agonists
Derivatives of this compound have been studied for their potential as human CB1 inverse agonists, indicating their role in exploring treatments for conditions like obesity and addiction (Meurer, Finke, Mills, Walsh, Toupence, Debenham, Goulet, Wang, Tong, Fong, Lao, Schaeffer, Chen, Shen, Stribling, Shearman, Strack & van der Ploeg, 2005).
Material Science and Coordination Chemistry
Role in Coordination Polymers
The compound's derivatives aid in the formation of coordination polymers with metals like copper and silver. This application is significant in material science and the synthesis of complex molecular architectures (Yeh, Chen & Wang, 2008).
DNA Binding Peptides
Derivatives of the compound are used in designing peptides that bind to DNA. This application is crucial for understanding DNA-protein interactions and developing novel therapeutic agents (Wade, Mrksich & Dervan, 1992).
Antimicrobial Research
- Synthesis and Antimicrobial Activity: Various derivatives of the compound are synthesized and evaluated for their antimicrobial properties. This research is integral in developing new antimicrobial agents (Abdel-rahman, Bakhite & Al-Taifi, 2002).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-4-3-9(16)6-10(11)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTICOZJKDBIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)
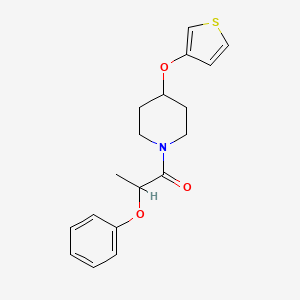
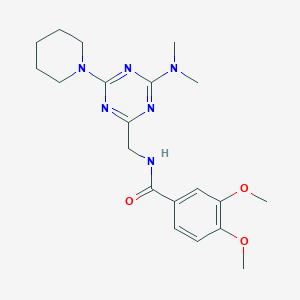

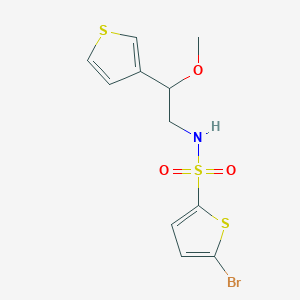
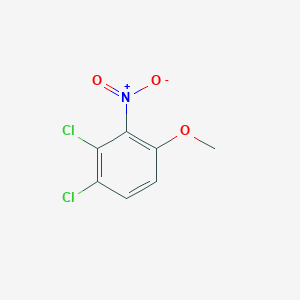
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2492323.png)
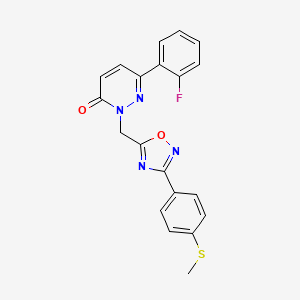

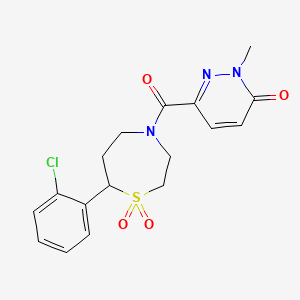
![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)